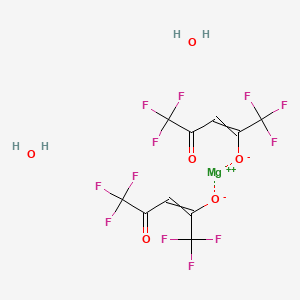

Magnesium 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate dihydrate

説明

Magnesium hexafluoro-2,4-pentanedionate dihydrate is a coordination compound with the chemical formula C10H2F12MgO4·2H2O. It is a metal-organic complex where magnesium is coordinated with hexafluoro-2,4-pentanedionate ligands and water molecules. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.

特性

CAS番号 |

120156-45-8 |

|---|---|

分子式 |

C10H6F12MgO6 |

分子量 |

474.44 g/mol |

IUPAC名 |

magnesium;bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate);dihydrate |

InChI |

InChI=1S/2C5H2F6O2.Mg.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 |

InChIキー |

CDOUVTSJWSMSKS-UHFFFAOYSA-L |

正規SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |

同義語 |

Magnesium citrate hydrate, Mg ca 16% (dry wt.) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Magnesium hexafluoro-2,4-pentanedionate dihydrate can be synthesized through the reaction of magnesium salts with hexafluoro-2,4-pentanedione in the presence of water. The typical reaction involves dissolving magnesium chloride or magnesium nitrate in water, followed by the addition of hexafluoro-2,4-pentanedione. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually obtained as a crystalline solid after cooling and filtration.

Industrial Production Methods

In industrial settings, the production of magnesium hexafluoro-2,4-pentanedionate dihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to remove impurities.

化学反応の分析

Types of Reactions

Magnesium hexafluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:

Substitution Reactions: The hexafluoro-2,4-pentanedionate ligands can be replaced by other ligands in the presence of suitable reagents.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of magnesium hydroxide and hexafluoro-2,4-pentanedione.

Complexation Reactions: It can form complexes with other metal ions or organic molecules, enhancing its stability and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include other diketones or ligands that can displace the hexafluoro-2,4-pentanedionate ligands.

Hydrolysis: Typically occurs in aqueous solutions or under acidic or basic conditions.

Complexation Reactions: Involves the use of metal salts or organic ligands in solution.

Major Products Formed

Substitution Reactions: New coordination complexes with different ligands.

Hydrolysis: Magnesium hydroxide and hexafluoro-2,4-pentanedione.

Complexation Reactions: Stable metal-organic complexes with enhanced properties.

科学的研究の応用

Magnesium hexafluoro-2,4-pentanedionate dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other metal-organic complexes and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.

Industry: Utilized in the production of advanced materials, such as coatings, ceramics, and electronic components, due to its stability and unique properties.

作用機序

The mechanism of action of magnesium hexafluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with other molecules and ions. The hexafluoro-2,4-pentanedionate ligands provide a stable environment for the magnesium ion, allowing it to interact with various substrates. This coordination ability is crucial for its applications in catalysis, complexation, and material science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

類似化合物との比較

Magnesium hexafluoro-2,4-pentanedionate dihydrate can be compared with other metal hexafluoro-2,4-pentanedionate complexes, such as:

- Copper hexafluoro-2,4-pentanedionate

- Zinc hexafluoro-2,4-pentanedionate

- Nickel hexafluoro-2,4-pentanedionate

Uniqueness

- Stability : Magnesium hexafluoro-2,4-pentanedionate dihydrate is known for its high stability compared to other metal complexes.

- Reactivity : It exhibits unique reactivity patterns due to the presence of magnesium, which can form stable complexes with a wide range of ligands.

- Applications : Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。